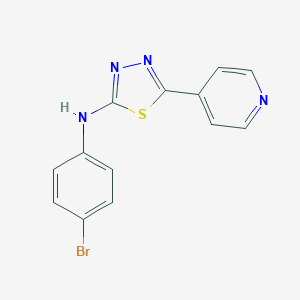![molecular formula C12H10N2O4 B232957 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 151860-15-0](/img/structure/B232957.png)
3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione
概述
描述
3-Benzyl-6-nitro-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound with the molecular formula C12H10N2O4 It is characterized by a bicyclic structure that includes a nitro group and a benzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which constructs the cyclopropane ring of the 3-azabicyclo[3.1.0]hexane core . The reaction conditions often include the use of chloroform, tert-butyl nitrite, and acetic acid, followed by heating and cooling steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and cycloaddition reactions would apply in scaling up the production process.
化学反应分析
Types of Reactions
3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for the reduction of the nitro group, and nucleophiles such as sodium hydroxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield a corresponding amine derivative.
科学研究应用
3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with various receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity to various receptors and enzymes .
相似化合物的比较
Similar Compounds
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione: Similar structure but lacks the nitro group.
3-Benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione: Contains a difluoromethyl group instead of a nitro group.
Uniqueness
3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to the presence of both a nitro group and a benzyl group on the bicyclic core. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
属性
CAS 编号 |
151860-15-0 |
|---|---|
分子式 |
C12H10N2O4 |
分子量 |
246.22 g/mol |
IUPAC 名称 |
(1S,5R)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C12H10N2O4/c15-11-8-9(10(8)14(17)18)12(16)13(11)6-7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+,10? |
InChI 键 |
WQIUUYJXPBMPQC-ULKQDVFKSA-N |
手性 SMILES |
C1=CC=C(C=C1)CN2C(=O)[C@@H]3[C@@H](C3[N+](=O)[O-])C2=O |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(C3[N+](=O)[O-])C2=O |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(C3[N+](=O)[O-])C2=O |
Pictograms |
Irritant |
同义词 |
MESO-N-BENZYL-3-NITROCYCLOPROPANE-1,2-DICARBOXIMIDE |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

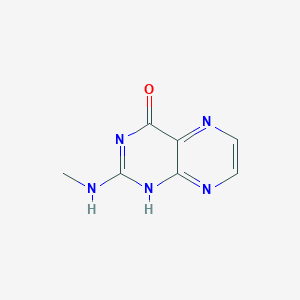
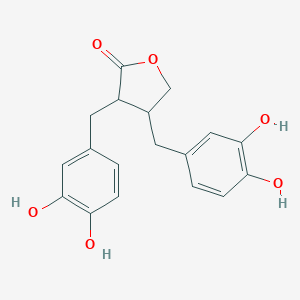
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)


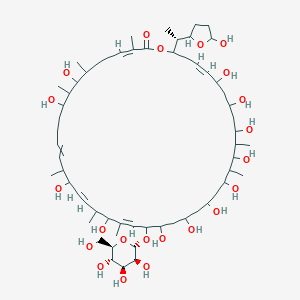

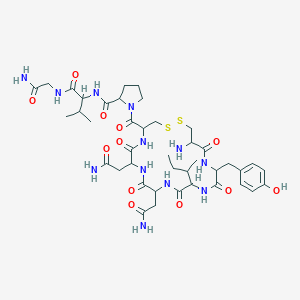
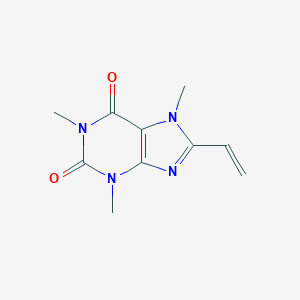

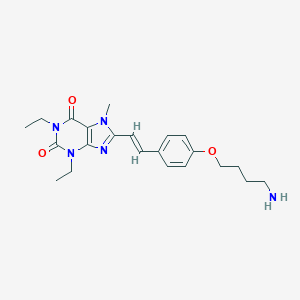
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)

